molecular formula C13H28 B166401 Tridecane CAS No. 629-50-5

Tridecane

Cat. No. B166401
CAS RN: 629-50-5
M. Wt: 184.36 g/mol
InChI Key: IIYFAKIEWZDVMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Tridecane has a molecular weight of 184.361 Da . Its structure consists of a straight chain of 13 carbon atoms, with 28 hydrogen atoms attached . The IUPAC Standard InChI for Tridecane is InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3 .


Physical And Chemical Properties Analysis

Tridecane has a density of 0.8±0.1 g/cm3, a boiling point of 234.5±3.0 °C at 760 mmHg, and a flash point of 101.7±0.0 °C . It has a molar refractivity of 62.3±0.3 cm3 . It is also characterized by a low viscosity and a light oil aroma .

Scientific Research Applications

Measurement Method Development

Tridecane is utilized as a working liquid in hydrostatic weighing apparatuses for measuring the volume of solids. A study by Li, Wang, Chen, and Zhang (2017) developed a method using a vibrating densimeter (DMA-5000) to determine tridecane's compressibility coefficient with high accuracy, essential for precise volume measurements (Li, Wang, Chen, & Zhang, 2017).

Molecular Dynamics in Micelles

Tridecane's role in the study of micelle hydrophobic interiors was explored by Wei et al. (2019). They used molecular dynamics simulations and entropy calculations to compare the packing states of hydrophobic chains in micelles, with n-tridecane serving as a key component for this analysis (Wei, Gao, Wang, Liu, Xia, & Yuan, 2019).

Ecological and Entomological Research

Tuma et al. (1990) discovered that tridecane is produced by mites infesting bin-stored wheat, marking its first association with this context. This research provides insights into ecological interactions and pest behaviors (Tuma, Sinha, Muir, & Abramson, 1990).

Analyzing Pheromones in Insects

Park, Lee, Kwon, and Lee (2012) used tridecane in their study on trail pheromones of Camponotus japonicus ants. By employing HS-SPME GC/MS techniques, they identified n-tridecane as a major compound in ant pheromones, contributing to our understanding of insect communication (Park, Lee, Kwon, & Lee, 2012).

Materials Science and Liquid Crystals

Nakamura, Tanihara, and Takayama (1997) investigated tridecane-1,13-diol, a model for liquid crystals, by determining its crystal structure. This study contributes to the understanding of molecular configurations in liquid crystals (Nakamura, Tanihara, & Takayama, 1997).

Electrical Insulation Research

Hestad, Åstrand, and Lundgaard (2011) explored n-tridecane as a model system for polyethylene in studying pre-breakdown phenomena in electrical insulation. They compared behaviors in liquid and solid states, contributing to the development of more reliable insulating materials (Hestad, Åstrand, & Lundgaard, 2011).

Porous Media and Membrane Research

Maklakov, Dvoyashkin, and Khozina (2023) focused on tridecane molecules' self-diffusion in porous kaolinite, a material used for chemically inert membranes. Their findings have implications for designing more efficient membrane systems (Maklakov, Dvoyashkin, & Khozina, 2023).

Catalyst and Chemical Synthesis

Guerriero et al. (2017) examined Ruthenium(II) arene complexes with tridecane derivatives for potential in vitro anticancer applications, indicating tridecane's role in medicinal chemistry research (Guerriero, Oberhauser, Riedel, Peruzzini, Dyson, & Gonsalvi, 2017).

Safety And Hazards

Tridecane is combustible and may be fatal if swallowed and enters airways . It may cause long-lasting harmful effects to aquatic life . Repeated exposure may cause skin dryness or cracking . It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Tridecane is a natural alternative to cyclomethicone, combining high spreadability with a comparable level of pigment wetting power . It is around 6 times lighter than MCT oil and around ½ the weight of the Natural Silicone Alternative . This suggests that Tridecane could be increasingly used in cosmetics and personal care products in the future .

properties

IUPAC Name

tridecane
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InChI

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3
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InChI Key

IIYFAKIEWZDVMP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC
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Molecular Formula

C13H28
Record name TRIDECANE
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DSSTOX Substance ID

DTXSID6027266
Record name Tridecane
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Molecular Weight

184.36 g/mol
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Physical Description

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor., Liquid, A clear, straw-yellow, oily liquid; [CAMEO]
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Boiling Point

455.7 °F at 760 mmHg (NTP, 1992), 235.4 °C, 235.00 to 236.00 °C. @ 760.00 mm Hg
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Flash Point

175 °F (USCG, 1999), 94 °C (201 °F) - closed cup
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Solubility

In water, 0.0047 mg/L, Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, 4.7e-06 mg/mL at 25 °C
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Density

0.756 (USCG, 1999) - Less dense than water; will float, 0.7564 g/cu cm at 20 °C
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Vapor Pressure

less than 0.52 mmHg (USCG, 1999), 0.05 [mmHg], 0.0375 mm Hg at 25 °C
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Product Name

Tridecane

Color/Form

Colorless liquid, An oily straw yellow clear liquid

CAS RN

629-50-5
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Melting Point

22.1 °F (NTP, 1992), -5.35 °C, -5.5 °C
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Synthesis routes and methods

Procedure details

A preferred preparation of the compounds of formula I wherein Y is NH and R2 is hydrogen is to react 1,4,7,10-tetraazacyclododecane, known in the art, with dimethylformamidedimethylacetal in the presence of benzene to yield 1,4,7,10-tetraazatricyclo[5.5.1.0]tridecane. This "tricyclic" compound is reacted with an ethanol/water mixture to yield 1-formyl-1,4,7,10-tetraazacyclododecane. This formyl compound is then reacted with t-butyl bromoacetate to yield 1-formyl, 4,7,10-triscarboxymethyl-1,4,7,10-tetraazacyclododecane, tris-t-butylester. Finally, the ester groups are removed in the presence of strong acid, such as sulfuric acid, to yield a compound of formula I wherein Y is NH and R2 is hydrogen.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tridecane
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Citations

For This Compound
29,800
Citations
DJ Fall, KD Luks - Journal of chemical and engineering data, 1985 - ACS Publications
… An obvious candidate would be the binary mixture C02 + -tridecane. We report herein that such behavior is found for C02 + n -tridecane, while no second LLV locus branch was found …
Number of citations: 98 pubs.acs.org
QQ Shi, XJ Zhang, TT Wang, Q Wang, TT Sun… - Organic …, 2020 - ACS Publications
Euphopias A–C (1–3), three rearranged jatrophane-type diterpenoids with tricyclo[8.3.0.0 ]tridecane (1 and 2) and tetracyclo[11.3.0.0 .0 3,7 ]hexadecane (3) cores, were isolated from …
Number of citations: 16 pubs.acs.org
F Muhammad, NA Monteiro-Riviere… - Toxicologic …, 2005 - journals.sagepub.com
Despite widespread exposure to military jet fuels, there remains a knowledge gap concerning the actual toxic entities responsible for irritation observed after topical fuel exposure. The …
Number of citations: 62 journals.sagepub.com
DM Ha - Journal of the Korean Society of Safety, 2012 - koreascience.kr
… tridecane by using closed-cup tester were experimented 92 oC and 96 oC. The lower flash points and fire point of n-tridecane … E659 apparatus for n-tridecane. The experimental AIT of n-…
Number of citations: 10 koreascience.kr
T Arnold, CC Dong, RK Thomas, MA Castro… - Physical Chemistry …, 2002 - pubs.rsc.org
… -parameter for the neutron pattern of tridecane (0.44 nm) at a … The scattering pattern from tridecane at multilayer coverages … coverage experimental patterns for tridecane. This indicates …
Number of citations: 73 pubs.rsc.org
A Ruiz-Llamas, A Pimentel-Rodas… - Journal of Chemical & …, 2022 - ACS Publications
In this study, simultaneous experimental measurements of dynamic viscosity and density of four Newtonian liquids (undecane, dodecane, tridecane, and tetradecane) were performed in …
Number of citations: 1 pubs.acs.org
GD Smith, DY Yoon - The Journal of chemical physics, 1994 - pubs.aip.org
… n-tridecane.l1 The EA and VA force fields employed in this investigation of n-tridecane melts were not "calibrated" for n-tridecane, … chain dynamics in n-tridecane melts from molecular dy…
Number of citations: 131 pubs.aip.org
T Rosu, E Pahontu, S Pasculescu, R Georgescu… - European journal of …, 2010 - Elsevier
Synthesis and biological activity investigation of complex compounds of Cu(II) are challenging issues because of the metal is not a xenobiotic one and the activity of ligands could be …
Number of citations: 111 www.sciencedirect.com
C Cumicheo, M Cartes, H Segura, EA Müller… - Fluid Phase Equilibria, 2014 - Elsevier
Experimental isothermal densities and interfacial tensions for the binary systems carbon dioxide + n-dodecane, carbon dioxide + n-tridecane and carbon dioxide + n-tetradecane at …
Number of citations: 76 www.sciencedirect.com
C Yokoyama, A Usui, S Takahashi - Fluid phase equilibria, 1993 - Elsevier
Yokoyama, C., Usui, A. and Takahashi, S., 1993. Solubility of hydrogen sulfide in isooctane, n-decane, n-tridecane, n-hexadecane and squalane at temperatures from 323 to 523 K and …
Number of citations: 27 www.sciencedirect.com

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